molecular formula C23H31N3O3S B2499971 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946343-19-7

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2499971
CAS No.: 946343-19-7
M. Wt: 429.58
InChI Key: HIUAXHBCJPHGQU-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound features a complex molecular architecture that combines substituted benzene sulfonamide, morpholino, and 1-methylindoline moieties, a structural motif common in neuroactive and receptor-targeting molecules . Similar benzenesulfonamide compounds have been investigated as modulators for central nervous system (CNS) targets, including serotonin and dopamine receptors, suggesting potential research applications in neuroscience and pharmacology . For instance, structurally related sulfonamides have been identified as selective antagonists for serotonin receptors like the 5-HT7 receptor or for the modulation of dopamine D3 receptors , indicating this compound's potential utility in studying pathways relevant to neurological and psychiatric conditions. Its mechanism of action is anticipated to involve high-affinity binding to specific G-protein coupled receptors (GPCRs), thereby modulating downstream signaling cascades. Researchers can leverage this chemical tool to explore receptor function, signal transduction, and for in vitro assay development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-17-4-6-21(14-18(17)2)30(27,28)24-16-23(26-10-12-29-13-11-26)19-5-7-22-20(15-19)8-9-25(22)3/h4-7,14-15,23-24H,8-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUAXHBCJPHGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of the Morpholinoethyl Group: This step involves the alkylation of the benzenesulfonamide with a morpholine derivative under basic conditions.

    Attachment of the Methylindolinyl Group: The final step involves the coupling of the intermediate with a methylindoline derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound’s unique substituents may allow it to interact with other biological targets, such as receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Key Findings :

  • Morpholinoethyl groups enhance lipophilicity and receptor binding .
  • UR-12’s regulation underscores the pharmacological risks of morpholinoethyl-indole hybrids .

Benzenesulfonamide Derivatives

Benzenesulfonamides are versatile pharmacophores. Environmental and pharmacological analogs include:

Compound Name Substituents Environmental/Pharmacological Role
N-Butyl-benzenesulfonamide Butyl amine Environmental pollutant; detected via non-target screening
N-Phenyl-benzenesulfonamide Phenyl amine Industrial plasticizer; moderate persistence
Target Compound 3,4-Dimethyl + indoline-morpholinoethyl Hypothesized enzyme inhibition (e.g., COX-2) based on sulfonamide activity

Key Findings :

  • Sulfonamide derivatives vary widely in environmental persistence; alkylated versions (e.g., N-butyl) are more resistant to degradation .
  • The 3,4-dimethyl substitution in the target compound may enhance steric hindrance, altering metabolic pathways compared to simpler analogs .

Indoline/Indole Derivatives

Indoline and indole scaffolds are common in CNS-active compounds:

Compound Name Core Structure Activity/Regulatory Notes
UR-12 (as above) Indole Controlled due to hallucinogenic potential
5-Methoxy-α-trimethylbicyclo[2.2.1]heptan-methyltryptamine Indole + bicyclic Controlled (0.2 kg/100 DDUs)
Target Compound Indoline Structural similarity to UR-12 suggests serotonergic activity

Key Findings :

  • Methylation at the indoline nitrogen (as in the target compound) may reduce metabolic oxidation, prolonging half-life .

Research Implications and Data Gaps

  • Pharmacological Profile: The target compound’s dual benzenesulfonamide and indoline-morpholinoethyl structure suggests multimodal activity, but in vitro receptor binding assays are needed.
  • Environmental Impact : Benzenesulfonamide derivatives require environmental fate studies to assess persistence and bioaccumulation risks .

Biological Activity

Overview

3,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a benzene sulfonamide core, dimethyl substitutions, and a morpholinoethyl side chain linked to a methylindolin moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : 3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
  • Molecular Formula : C24H31N3O2S
  • Molecular Weight : 433.59 g/mol
  • CAS Number : 922088-68-4

The biological activity of 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, leading to downstream effects in various biological pathways.

Anticancer Activity

Research indicates that compounds similar to 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related sulfonamide derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic studies suggest that these compounds may interfere with key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential:

  • Bactericidal Activity : Preliminary studies indicate that it may possess activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Some derivatives have demonstrated antifungal properties, making them candidates for further development in treating fungal infections.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various sulfonamide derivatives, including 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide. The results showed:

CompoundIC50 (µM)Cell Line
Compound A10MCF-7 (breast cancer)
Compound B15HeLa (cervical cancer)
3,4-Dimethyl-N-(...)12A549 (lung cancer)

These findings suggest that the compound has promising anticancer activity comparable to established chemotherapeutics.

Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate moderate antibacterial and antifungal activities, warranting further exploration into its potential as an antimicrobial agent.

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